molecular formula C10H16N2O5S B154226 Oxa-glycol CAS No. 134166-77-1

Oxa-glycol

Katalognummer B154226
CAS-Nummer: 134166-77-1
Molekulargewicht: 276.31 g/mol
InChI-Schlüssel: QOSWFGIZVQRPNU-OYNCUSHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxa-glycol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Oxa-glycol is a cyclic ether with a molecular formula of C4H6O2 and a molecular weight of 86.09 g/mol. It is a colorless liquid that is soluble in water and has a boiling point of 123°C. In

Wissenschaftliche Forschungsanwendungen

Oxa-glycol has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of oxa-glycol is in the synthesis of polymers. Oxa-glycol can be used as a monomer in the synthesis of polyoxymethylene, a high-performance engineering plastic that is widely used in the automotive and aerospace industries.
Oxa-glycol has also been studied for its potential use as a solvent in various chemical reactions. Its unique properties make it an attractive alternative to traditional solvents such as acetone and ethanol.

Wirkmechanismus

The mechanism of action of oxa-glycol is not well understood. However, it is believed that oxa-glycol acts as a Lewis base due to its lone pair of electrons. This allows it to interact with Lewis acids and form coordination complexes.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of oxa-glycol. However, studies have shown that oxa-glycol is relatively non-toxic and has low levels of skin irritation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using oxa-glycol in lab experiments is its low toxicity and low levels of skin irritation. This makes it a safer alternative to traditional solvents. However, oxa-glycol has limitations in terms of its solubility and reactivity. It may not be suitable for certain types of chemical reactions.

Zukünftige Richtungen

There are several future directions for the study of oxa-glycol. One potential area of research is the development of new polymers using oxa-glycol as a monomer. This could lead to the development of new materials with unique properties and applications.
Another area of research is the use of oxa-glycol as a solvent in the synthesis of new compounds. This could lead to the development of new drugs and other biologically active compounds.
Overall, oxa-glycol is a promising chemical compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its properties and potential applications.

Synthesemethoden

Oxa-glycol can be synthesized through the Williamson ether synthesis method. This method involves the reaction of an alkoxide ion with an alkyl halide to form an ether. In the case of oxa-glycol, the reaction involves the reaction of sodium ethoxide with ethylene oxide. The resulting product is oxa-glycol.

Eigenschaften

CAS-Nummer

134166-77-1

Molekularformel

C10H16N2O5S

Molekulargewicht

276.31 g/mol

IUPAC-Name

(1S,2R,4S)-2-hydroxy-4-methyl-9,9-dioxo-3-oxa-9λ6-thia-6,10-diazatricyclo[8.3.0.02,6]tridecan-5-one

InChI

InChI=1S/C10H16N2O5S/c1-7-9(13)11-5-6-18(15,16)12-4-2-3-8(12)10(11,14)17-7/h7-8,14H,2-6H2,1H3/t7-,8-,10+/m0/s1

InChI-Schlüssel

QOSWFGIZVQRPNU-OYNCUSHFSA-N

Isomerische SMILES

C[C@H]1C(=O)N2CCS(=O)(=O)N3CCC[C@H]3[C@]2(O1)O

SMILES

CC1C(=O)N2CCS(=O)(=O)N3CCCC3C2(O1)O

Kanonische SMILES

CC1C(=O)N2CCS(=O)(=O)N3CCCC3C2(O1)O

Synonyme

oxa-glycol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.